![molecular formula C14H12O2 B3178390 Benzophenone, 4-hydroxy-3-methyl- CAS No. 5326-42-1](/img/structure/B3178390.png)
Benzophenone, 4-hydroxy-3-methyl-
Overview
Description
Benzophenone, 4-hydroxy-3-methyl- (also known as 4-hydroxy-3-methylbenzophenone, 4-HMBP, and 4-Methylbenzophenone) is an organic compound belonging to the benzophenone family. It is a white crystalline solid with a melting point of around 100°C and a boiling point of 224°C. Benzophenone, 4-hydroxy-3-methyl- is used in various applications, such as in the synthesis of organic molecules, in the synthesis of pharmaceuticals, and in the study of biochemical and physiological effects.
Scientific Research Applications
Presence in Biological Samples
- Benzophenones, including 4-hydroxybenzophenone (4-HBP), have been detected in amniotic fluid, cord blood, and fetal blood. This indicates that these compounds can pass through the placental barrier from pregnant women to fetuses, calling for further investigation into their toxicokinetic and potential endocrine-disrupting properties (Krause et al., 2018).
Environmental and Health Impact
- Benzophenone-3 (BP-3), a related compound, is used as a UV filter in skincare and as a food additive. Studies have linked high levels of BP-3 exposure to changes in birth weight and gestational age in humans and reproductive effects in animals. This suggests potential endocrine-disrupting effects (Ghazipura et al., 2017).
- The formation of estrogenic products from benzophenone after exposure to sunlight has been observed, indicating a potential risk when these compounds are present in the environment (Hayashi et al., 2006).
Photocatalytic Degradation
- Studies on the photocatalytic degradation of Benzophenone-3 (BP-3) using catalysts like PbO/TiO2 and Sb2O3/TiO2 have shown promising results in breaking down this compound under UV irradiation. This is significant for mitigating its environmental impact (Wang et al., 2019).
Metabolism and Bioavailability
- The metabolism of benzophenone-3 by rat and human liver microsomes has been studied, revealing the formation of metabolites with varying estrogenic and anti-androgenic activities. This research provides insights into how these compounds are processed in the body and their potential hormonal effects (Watanabe et al., 2015).
properties
IUPAC Name |
(4-hydroxy-3-methylphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHTNPEJPFNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967825 | |
Record name | (4-Hydroxy-3-methylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone, 4-hydroxy-3-methyl- | |
CAS RN |
5326-42-1 | |
Record name | Benzophenone, 4-hydroxy-3-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-3-methylphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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